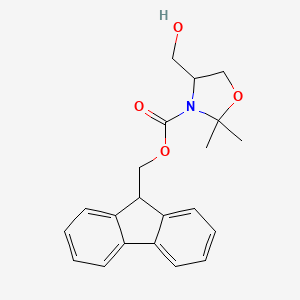![molecular formula C9H15NO2 B13647956 9-Azabicyclo[3.3.1]nonane-1-carboxylic acid](/img/structure/B13647956.png)
9-Azabicyclo[3.3.1]nonane-1-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-Azabicyclo[3.3.1]nonane-1-carboxylic acid is a bicyclic compound featuring a nitrogen atom within its structure. This compound is part of the azabicyclo family, known for their unique structural properties and significant biological activities. The rigid and three-dimensional structure of this compound makes it an interesting subject for various scientific studies, particularly in organic chemistry and medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 9-Azabicyclo[3.3.1]nonane-1-carboxylic acid can be achieved through several methods. One common approach involves the use of aromatic ketones, paraformaldehyde, and dimethylamine in a one-pot tandem Mannich annulation reaction . This method is notable for its efficiency and practicality, allowing for the direct synthesis of the desired azabicyclo compound.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions for yield and purity, using scalable reagents, and employing continuous flow chemistry techniques to enhance production efficiency.
Análisis De Reacciones Químicas
Types of Reactions: 9-Azabicyclo[3.3.1]nonane-1-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, it can be oxidized using nitroxyl radicals such as 9-azabicyclo[3.3.1]nonane N-oxyl (ABNO) to form corresponding carbonyl compounds .
Common Reagents and Conditions:
Oxidation: ABNO, Fe(NO3)3·9H2O, ambient air as the oxidant.
Reduction: Common reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Various nucleophiles can be used to substitute functional groups on the bicyclic structure.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carbonyl compounds, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
9-Azabicyclo[3.3.1]nonane-1-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and natural products.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly in designing molecules with improved pharmacokinetic properties.
Industry: Utilized in the production of fine chemicals and as a catalyst in various chemical reactions.
Mecanismo De Acción
The mechanism of action of 9-Azabicyclo[3.3.1]nonane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, as a catalyst, it facilitates the oxidation of alcohols to carbonyl compounds by stabilizing the transition state and lowering the activation energy of the reaction . The nitrogen atom within its structure plays a crucial role in these catalytic processes.
Comparación Con Compuestos Similares
2-Azabicyclo[3.3.1]nonane: Another member of the azabicyclo family, known for its use in the synthesis of macrocyclic diamine alkaloids.
3-Azabicyclo[3.3.1]nonane: Studied for its stereochemistry and reactions with α,β-unsaturated carbonyl compounds.
Uniqueness: 9-Azabicyclo[3.3.1]nonane-1-carboxylic acid is unique due to its specific structural features, including the carboxylic acid group, which imparts distinct chemical reactivity and biological activity. Its rigid bicyclic structure also contributes to its stability and makes it a valuable scaffold in drug design and synthesis.
Propiedades
Fórmula molecular |
C9H15NO2 |
|---|---|
Peso molecular |
169.22 g/mol |
Nombre IUPAC |
9-azabicyclo[3.3.1]nonane-1-carboxylic acid |
InChI |
InChI=1S/C9H15NO2/c11-8(12)9-5-1-3-7(10-9)4-2-6-9/h7,10H,1-6H2,(H,11,12) |
Clave InChI |
YFSZXPAOZUVDJH-UHFFFAOYSA-N |
SMILES canónico |
C1CC2CCCC(C1)(N2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


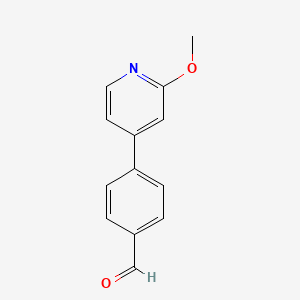
![1-(2,2-Difluorobenzo[D][1,3]dioxol-5-YL)ethan-1-amine hydrochloride](/img/structure/B13647882.png)
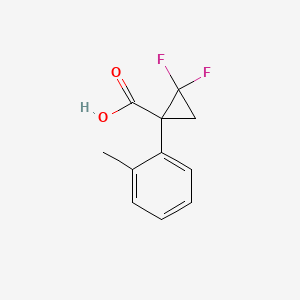
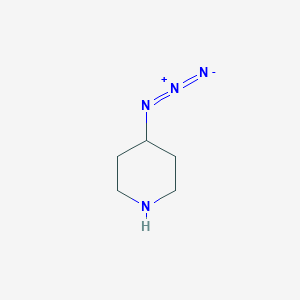
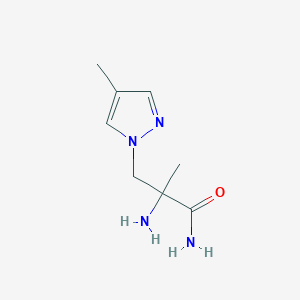
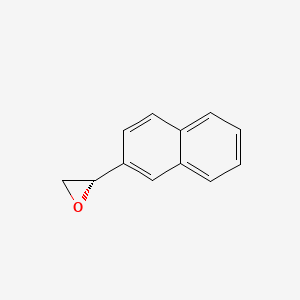
![Methyl 6-fluoro-1H-benzo[d]imidazole-4-carboxylate](/img/structure/B13647916.png)
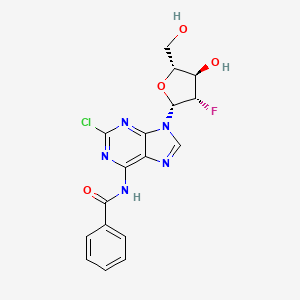
![Ethyl 5-ethyl-5-methyl-1,6-dioxaspiro[2.5]octane-2-carboxylate](/img/structure/B13647923.png)
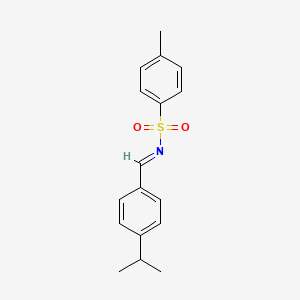

![8-Methoxyimidazo[1,2-a]pyridin-2-amine](/img/structure/B13647948.png)

